molecular formula C32H37N7O3 B607947 HG-9-91-01 CAS No. 1456858-58-4

HG-9-91-01

货号: B607947
CAS 编号: 1456858-58-4
分子量: 567.7 g/mol
InChI 键: UYUHRKLITDJEHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: HG-9-91-01的合成涉及多个步骤,从关键中间体的制备开始。 该化合物通常通过一系列反应合成,包括胺化、偶联和环化 . 反应条件通常涉及使用有机溶剂,如二甲基亚砜(DMSO)和催化剂以促进反应 .

工业生产方法: this compound的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以确保高产率和纯度。 该化合物通常在间歇式反应器中生产,最终产品使用结晶和色谱等技术进行纯化 .

化学反应分析

反应类型: HG-9-91-01会发生各种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生具有改变的官能团的氧化衍生物,而还原可能会产生化合物的还原形式 .

科学研究应用

Inflammatory Diseases

HG-9-91-01 has been identified as a potential therapeutic agent for treating necroptosis-mediated inflammatory diseases. Mechanistic studies revealed that it directly inhibits RIPK3 activity, which is crucial in mediating necroptosis—a form of programmed cell death associated with inflammation.

Key Findings:

  • This compound blocks tumor necrosis factor (TNF) and Toll-like receptor (TLR)-induced necroptosis independently of SIK inhibition .
  • In mouse models, treatment with this compound demonstrated resistance to TNF-induced systemic inflammatory response syndrome and protection against Staphylococcus aureus-mediated lung damage .

Neuropsychiatric Disorders

Recent studies have explored the antidepressant-like effects of this compound in models of chronic unpredictable mild stress (CUMS) in mice. The compound appears to modulate the hippocampal CRTC1-CREB-BDNF signaling pathway, which is implicated in mood regulation.

Case Study Highlights:

  • Infusion of this compound into the hippocampus resulted in significant behavioral improvements in depression models .
  • The compound reversed the effects of CUMS on BDNF signaling and adult neurogenesis .

Bone Metabolism

This compound has also been shown to reduce osteoclast differentiation and activity, making it a candidate for treating bone-related diseases such as osteoporosis.

Experimental Insights:

  • In RAW264.7 cells, this compound inhibited RANKL-induced osteoclast differentiation markers and resorption lacunae activity .
Parameter Control This compound Treatment
c-Fos ExpressionHighLow
NFATc1 ExpressionHighLow
Resorption Lacunae ActivityHighSignificantly Reduced

Colitis Treatment

The compound has shown efficacy in promoting IL-10 expression in colonic macrophages, suggesting its potential use in treating inflammatory bowel diseases.

Research Findings:

  • This compound treatment improved symptoms of experimental colitis by enhancing anti-inflammatory cytokine production through the SIK/CRTC3 axis .

生物活性

HG-9-91-01 is a selective inhibitor of salt-inducible kinases (SIKs), specifically targeting SIK1, SIK2, and SIK3. This compound has garnered attention for its potential therapeutic applications in modulating immune responses and inflammatory conditions. Research indicates that this compound functions by inhibiting the phosphorylation of various substrates involved in inflammatory signaling pathways, thereby promoting an anti-inflammatory phenotype in activated immune cells.

This compound inhibits SIK activity, which plays a crucial role in regulating cytokine production. By blocking SIKs, this compound enhances the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, while simultaneously reducing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). This dual action suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is over 99% serum-bound but is rapidly degraded by liver microsomes, with a half-life of approximately 11 minutes. This rapid degradation limits its direct use in vivo without further modification to enhance its stability and bioavailability .

Anti-inflammatory Effects

  • In Vivo Studies : A study demonstrated that treatment with this compound significantly increased IL-10 levels in mice subjected to lipopolysaccharide (LPS) stimulation, while concurrently decreasing TNFα levels. The effects were dose-dependent, indicating that even low doses could elicit a significant anti-inflammatory response .
  • Colitis Model : In a murine model of experimental colitis, this compound was shown to promote IL-10 expression in colonic macrophages and attenuate colitis symptoms. The compound effectively reduced the severity of inflammation and promoted healing in the intestinal lining .
  • Osteoclast Differentiation : Another study revealed that this compound inhibited RANKL-induced osteoclast differentiation by downregulating key transcription factors such as c-Fos and NFATc1. This suggests potential applications in bone-related diseases where osteoclast activity is detrimental .

Summary of Findings

The following table summarizes the key biological activities and findings related to this compound:

Study Focus Key Findings Reference
Anti-inflammatory effectsIncreased IL-10 and decreased TNFα production in LPS-stimulated mice
Colitis modelAttenuated symptoms and promoted healing through enhanced IL-10 expression
Osteoclast differentiationInhibited differentiation via downregulation of c-Fos and NFATc1

属性

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O3/c1-22-7-6-8-23(2)31(22)36-32(40)39(27-14-13-26(41-4)19-28(27)42-5)30-20-29(33-21-34-30)35-24-9-11-25(12-10-24)38-17-15-37(3)16-18-38/h6-14,19-21H,15-18H2,1-5H3,(H,36,40)(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUHRKLITDJEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC=NC(=C3)NC4=CC=C(C=C4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025699
Record name 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456858-58-4
Record name 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HG-9-91-01
Reactant of Route 2
Reactant of Route 2
HG-9-91-01
Reactant of Route 3
Reactant of Route 3
HG-9-91-01
Reactant of Route 4
Reactant of Route 4
HG-9-91-01
Reactant of Route 5
HG-9-91-01
Reactant of Route 6
Reactant of Route 6
HG-9-91-01

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。